molecular formula C8H8Br2 B1279792 1-Bromo-4-(bromomethyl)-2-methylbenzene CAS No. 27561-51-9

1-Bromo-4-(bromomethyl)-2-methylbenzene

Cat. No.: B1279792
CAS No.: 27561-51-9
M. Wt: 263.96 g/mol
InChI Key: CWOKZNRRLJXSAA-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2-methylbenzene is an organic compound with the molecular formula C8H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a methyl group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(bromomethyl)-2-methylbenzene can be synthesized through various methods. One common method involves the bromination of 2-methylbenzyl bromide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(bromomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Products include 4-(hydroxymethyl)-2-methylbenzene, 4-(cyanomethyl)-2-methylbenzene, and 4-(aminomethyl)-2-methylbenzene.

    Elimination: Formation of alkenes such as 4-methylstyrene.

    Oxidation: Formation of 4-(bromomethyl)-2-methylbenzoic acid or 4-(bromomethyl)-2-methylbenzaldehyde.

Scientific Research Applications

1-Bromo-4-(bromomethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Utilized in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromomethyl)-2-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-(bromomethyl)-2-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-methylbenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-Bromo-2-methyl-4-(bromomethyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Bromo-1-methyl-2-(bromomethyl)benzene: Another isomer with different substitution positions, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOKZNRRLJXSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474177
Record name 1-Bromo-4-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27561-51-9
Record name 1-Bromo-4-(bromomethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27561-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(bromomethyl)-2-methylbenzene
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Synthesis routes and methods I

Procedure details

(4-Bromo-3-methylphenyl)methanol (14.4 g, 71.6 mmol) is dissolved in anhydrous CH2Cl2 (150 mL) and CBr4 (26.1 g, 79.0 mmol) is added. The reaction mixture is cooled to 0° C. and PPh3 (20.7 g, 79.0 mmol) is added in small portions. The reaction mixture is stirred 2 h and the triphenylphosphine oxide that forms is filtered off and the solvent removed in vacuo. The resulting semi solid is filtered on a silica gel pad and rinsed with hexane/EtOAc (9:1) to provide the expected product 1-Bromo-4-(bromomethyl)-2-methylbenzene as a clear oil contaminated with bromoform which is used directly in the next step. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 4.39-4.44 (m, 3H) 7.07 (dd, J=8.20, 2.34 Hz, 1H) 7.26 (t, J=1.17 Hz, 1H) 7.49 (d, J=8.20 Hz, 1H)
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14.4 g
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150 mL
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26.1 g
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20.7 g
Type
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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